molecular formula C24H29N5O3S B2829559 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-thienyl]-1H-indole-6-carboxamide CAS No. 1189887-82-8

N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-thienyl]-1H-indole-6-carboxamide

Cat. No.: B2829559
CAS No.: 1189887-82-8
M. Wt: 467.59
InChI Key: ULZRMYCQMZGGMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .

Scientific Research Applications

Oxadiazole Core Significance

The oxadiazole core, particularly the 1,3,4-oxadiazole moiety, plays a crucial role in medicinal chemistry due to its diverse pharmacological properties. These compounds are known for their applications across various domains, including as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. The 1,3,4-oxadiazole core is particularly valued for its efficacy and lower toxicity in medicinal agents, contributing significantly to the development of new drugs for treating a wide range of diseases (Rana, Salahuddin, & Sahu, 2020).

Heterocyclic System Applications

The integration of 1,3,4-oxadiazole and 1,3,4-thiadiazole heterocycles into compounds enhances their pharmacological potential, offering a wide scope for chemical modifications. These heterocycles serve as key pharmacophore scaffolds and bioisosteres for various functional groups, which contribute to their effectiveness in forming hydrogen bond interactions with enzymes and receptors. This versatility underscores their importance in medicinal chemistry for the development of new drug-like molecules with diverse pharmacological activities (Lelyukh, 2019).

Synthesis and Pharmacology of Oxadiazole Derivatives

Recent research highlights the advantageous physical, chemical, and pharmacokinetic properties of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, which significantly enhance their pharmacological activity. These derivatives are recognized for their antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, underscoring the oxadiazole unit's role as a biologically active component in numerous compounds (Wang, Sun, Jia, Bian, & Yu, 2022).

Therapeutic Potential of 1,3,4-Oxadiazole Compounds

The 1,3,4-oxadiazole ring is a prominent feature in synthetic molecules, facilitating effective binding with enzymes and receptors through various weak interactions. This structural feature is central to the bioactivities exhibited by 1,3,4-oxadiazole derivatives, making them subjects of significant interest in the development of therapeutic agents. The broad spectrum of medicinal applications of these compounds, including in anticancer, antifungal, antibacterial, and anti-inflammatory treatments, highlights their immense value in medicinal chemistry (Verma, Khan, Akhtar, Alam, Akhter, & Shaquiquzzaman, 2019).

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Properties

IUPAC Name

2-[4-(4-acetylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3S/c1-4-29(5-2)33(31,32)21-10-11-22-23(16-21)25-17-24(26-22)28-14-12-27(13-15-28)20-8-6-19(7-9-20)18(3)30/h6-11,16-17H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZRMYCQMZGGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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